2-amino-5-bromo-3-methylphenol
Description
2-Amino-5-bromo-3-methylphenol (CAS: 1194760-84-3) is a brominated phenolic compound with the molecular formula C₇H₈BrNO and a molecular weight of 202.05 g/mol . Structurally, it features a hydroxyl group (-OH) at position 1, an amino group (-NH₂) at position 2, a methyl group (-CH₃) at position 3, and a bromine atom (-Br) at position 5 on the benzene ring (SMILES: CC1=CC(=CC(=C1N)O)Br) . This substitution pattern confers unique electronic and steric properties, making it a candidate for specialized research applications, particularly in medicinal chemistry and materials science.
The compound is provided as a 10 mM solution in research settings, with a purity >98.00%, and requires careful storage at -80°C (6-month stability) or -20°C (1-month stability) to prevent degradation . Its solubility in organic solvents like DMSO or ethanol is moderate, necessitating sonication and heating to 37°C for optimal dissolution .
Properties
CAS No. |
1194760-84-3 |
|---|---|
Molecular Formula |
C7H8BrNO |
Molecular Weight |
202 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-5-bromo-3-methylphenol typically involves a multi-step process:
Nitration: The starting material, 3-methylphenol, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group.
Bromination: Finally, the compound is brominated at the appropriate position to yield this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-5-bromo-3-methylphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of substituted phenols.
Scientific Research Applications
2-Amino-5-bromo-3-methylphenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-amino-5-bromo-3-methylphenol involves its interaction with various molecular targets. The amino and phenol groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The bromine atom can also participate in halogen bonding, further affecting the compound’s behavior in biological systems .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-amino-5-bromo-3-methylphenol with derivatives sharing bromine, hydroxyl, or aromatic substituents, emphasizing structural, electronic, and functional differences.
Brominated Phenols with Trifluoromethyl Groups
Example Compound: 5-Bromo-2-(trifluoromethyl)phenol (CAS: 1121585-15-6)
- Molecular Formula : C₇H₄BrF₃O
- Substituents : Bromine (position 5), trifluoromethyl (-CF₃, position 2), hydroxyl (-OH, position 1).
- Key Differences: The -CF₃ group is strongly electron-withdrawing, reducing the ring's electron density compared to the electron-donating -NH₂ and -CH₃ groups in this compound. This alters reactivity in electrophilic substitution reactions .
Amino-Bromo-Fluorinated Derivatives
Example Compound: (2-Amino-5-bromo-3-fluorophenyl)methanol (CAS: 906811-50-5)
- Molecular Formula: C₇H₇BrFNO
- Substituents: Bromine (position 5), fluorine (-F, position 3), amino (-NH₂, position 2), and hydroxymethyl (-CH₂OH, position 1).
- Key Differences: Fluorine's electronegativity increases polarity but reduces hydrogen-bonding capacity relative to the hydroxyl group in this compound.
Heterocyclic Brominated Analogs
Example Compound : 3-Bromo-2-methyl-5-phenylthiophene
- Molecular Formula : C₁₁H₉BrS
- Substituents : Bromine (position 3), methyl (-CH₃, position 2), phenyl (position 5) on a thiophene ring.
- Key Differences: The thiophene ring, a sulfur-containing heterocycle, exhibits distinct electronic properties compared to the benzene ring in phenolic compounds. This influences conductivity and stability in materials science applications . Absence of hydroxyl or amino groups reduces solubility in polar solvents.
Implications of Substituent Variations
- Electronic Effects: Amino and methyl groups in this compound donate electrons, activating the ring toward electrophilic substitution. In contrast, -CF₃ or -F substituents deactivate the ring, directing reactions to specific positions .
- Solubility and Stability: The amino and hydroxyl groups enhance solubility in polar solvents, whereas -CF₃ or aromatic thiophenes favor organic phases .
- Applications: While this compound is used in basic research, analogs like 3-bromo-2-methyl-5-phenylthiophene are explored in organic electronics due to their conductive properties .
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